molecular formula C8H6N2O3 B032704 3-(Hydroxymethyl)-4-nitrobenzonitrile CAS No. 90178-81-7

3-(Hydroxymethyl)-4-nitrobenzonitrile

Cat. No.: B032704
CAS No.: 90178-81-7
M. Wt: 178.14 g/mol
InChI Key: XFXXYSBFWJJUNQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-nitrobenzonitrile: is an organic compound characterized by the presence of a hydroxymethyl group, a nitro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile typically involves the nitration of 3-(Hydroxymethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to minimize the formation of by-products.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in 3-(Hydroxymethyl)-4-nitrobenzonitrile can undergo oxidation to form a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as water, alcohols, or amines can be used under acidic or basic conditions.

Major Products:

    Oxidation: 3-(Carboxymethyl)-4-nitrobenzonitrile

    Reduction: 3-(Hydroxymethyl)-4-aminobenzonitrile

    Substitution: 3-(Hydroxymethyl)-4-nitrobenzamide

Scientific Research Applications

Chemistry:

3-(Hydroxymethyl)-4-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for the preparation of more complex molecules.

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

In the materials science industry, this compound can be used in the development of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-nitrobenzonitrile and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    3-(Hydroxymethyl)-4-aminobenzonitrile: This compound is similar but has an amino group instead of a nitro group.

    3-(Hydroxymethyl)-4-methylbenzonitrile: This compound has a methyl group instead of a nitro group.

    3-(Hydroxymethyl)-4-chlorobenzonitrile: This compound has a chloro group instead of a nitro group.

Uniqueness:

3-(Hydroxymethyl)-4-nitrobenzonitrile is unique due to the presence of both a hydroxymethyl group and a nitro group on the benzene ring

Properties

IUPAC Name

3-(hydroxymethyl)-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXXYSBFWJJUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531100
Record name 3-(Hydroxymethyl)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90178-81-7
Record name 3-(Hydroxymethyl)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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